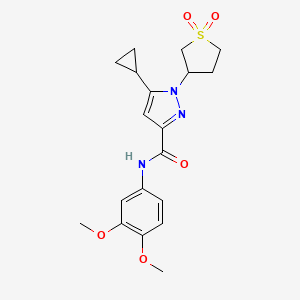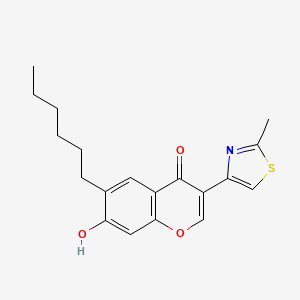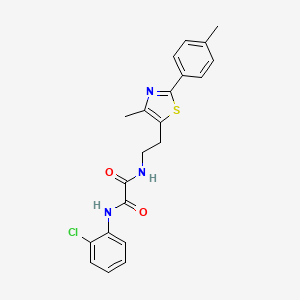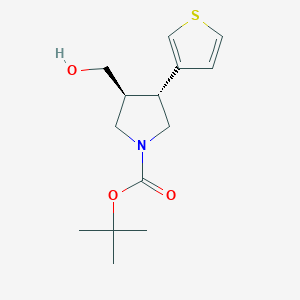![molecular formula C25H19ClN2O3S B2390477 2-[(3-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1291842-69-7](/img/structure/B2390477.png)
2-[(3-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[(3-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule that contains several functional groups, including a benzofuro[3,2-d]pyrimidin-4(3H)-one core, a chlorobenzyl group, a methoxybenzyl group, and a sulfanyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzofuro[3,2-d]pyrimidin-4(3H)-one core suggests that the molecule may have aromatic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the chlorobenzyl and methoxybenzyl groups could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its melting point, boiling point, density, and solubility .Scientific Research Applications
Sulfur Inversion and N,S-Chelate Thioethers
The compound's structural motifs are relevant to studies focusing on sulfur inversion and the formation of N,S-chelate thioethers. Research has shown that compounds containing CH2R groups bonded to a sulfur atom, similar to the structural elements in the queried compound, can undergo sulfur inversion. This phenomenon is significant in understanding the stereochemical properties and reactivity of sulfur-containing compounds (Tresoldi, Schiavo, Lanza, & Cardiano, 2002).
Synthesis and Fluorescence Properties
The compound's framework is also relevant to the synthesis of novel fluorescent compounds. Studies in this area have synthesized new fluorescent compounds with structures related to benzofuro[3,2-d]pyrimidine, exhibiting strong solid-state fluorescence. These findings are pivotal for the development of fluorescent materials for use in sensing, imaging, and electronic devices (Yokota et al., 2012).
Heterocyclic Chemistry in Pharmaceutical Applications
The structural class to which this compound belongs is extensively studied in the context of pharmaceutical chemistry, where naphthoand benzopyranopyrimidines demonstrate a range of biological activities, including antibacterial and antiallergic properties. Novel synthetic methods for these compounds highlight the significance of heterocyclic chemistry in developing new therapeutic agents (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).
Nonlinear Optical Properties
Research on related sulfur-containing compounds, such as Sulfadiazine-Ortho-Vanillin Schiff base derivatives, explores their nonlinear optical properties and the effects of solvent polarity on these characteristics. This area of study is essential for the development of materials with potential applications in optical technologies and devices (Shahid et al., 2018).
Synthesis of Novel Heterocycles
The chemistry of this compound is also related to the synthesis of novel heterocycles, which are crucial in medicinal chemistry for their diverse biological activities. The synthesis and characterization of new thieno[2,3-b]pyridines and related compounds contribute to the expanding library of heterocyclic compounds with potential pharmaceutical applications (Abdelriheem, Ahmad, & Abdelhamid, 2015).
properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-3-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O3S/c1-30-19-9-5-6-16(13-19)14-28-24(29)23-22(20-10-2-3-11-21(20)31-23)27-25(28)32-15-17-7-4-8-18(26)12-17/h2-13H,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMMACBQKYTDOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC5=CC(=CC=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methoxyphenyl)-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2390394.png)


![4-[[2-[[4-Fluoro-2-(2-methylpyrazol-3-yl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2390399.png)


![5-benzyl-N-(3-isopropoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2390405.png)
![[1-(3,5-dichlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]triazol-4-yl]-(4-methoxyphenyl)methanone](/img/structure/B2390406.png)
![3-(4-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2390408.png)
![3-(((3-Methoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2390409.png)

![(3Z)-1-benzyl-3-{[(2,4-dimethylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2390413.png)

![[2-(2-Ethoxyethoxy)ethyl] azide](/img/structure/B2390416.png)